(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane
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Overview
Description
The compound “(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane” is a complex chemical entity composed of three distinct components. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry. This article will delve into the synthesis, reactions, applications, mechanisms, and comparisons of these compounds.
Mechanism of Action
Target of Action
The primary target of Novec HFE-72DE Engineered Fluid is dirt, grease, and other contaminants found on various surfaces . This compound is designed to interact with these substances, breaking them down and removing them from the surface.
Mode of Action
Novec HFE-72DE Engineered Fluid works by dissolving the contaminants present on the surface . Its high solvency allows it to penetrate and break down a wide range of substances, including oils, greases, and waxes .
Biochemical Pathways
Instead, it acts on a physical level, disrupting the adherence of contaminants to surfaces and facilitating their removal .
Pharmacokinetics
Instead, its ‘ADME’ properties in a cleaning context involve its application, distribution on the surface, action on contaminants, and eventual removal or evaporation .
Result of Action
The result of Novec HFE-72DE’s action is a clean, contaminant-free surface . By effectively dissolving and removing contaminants, it leaves surfaces clean and ready for further processing or use .
Action Environment
The efficacy and stability of Novec HFE-72DE can be influenced by environmental factors such as temperature and the nature of the surface being cleaned . It is designed to be effective in a wide range of conditions and on a variety of materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-1,2-dichloroethene: This compound can be synthesized through the dehydrochlorination of 1,2-dichloroethane using a strong base such as potassium hydroxide (KOH) under reflux conditions.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: This compound is typically prepared by reacting 1,1,2,2,3,3,4,4,4-nonafluorobutane with ethanol in the presence of a strong acid catalyst.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: This compound can be synthesized by reacting 1,1,1,2,2,3,3,4,4-nonafluorobutane with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. For example, the production of (E)-1,2-dichloroethene may involve continuous flow reactors to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-dichloroethene: This compound undergoes various reactions such as addition reactions with halogens and hydrogen halides, and polymerization reactions.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: It can undergo nucleophilic substitution reactions due to the presence of the ethoxy group.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: This compound can participate in substitution and elimination reactions.
Common Reagents and Conditions
(E)-1,2-dichloroethene: Common reagents include halogens (e.g., Cl2, Br2) and hydrogen halides (e.g., HCl, HBr) under ambient conditions.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Typical reagents include nucleophiles such as sodium ethoxide (NaOEt) under basic conditions.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: Common reagents include strong bases like sodium methoxide (NaOMe) under reflux conditions.
Major Products Formed
(E)-1,2-dichloroethene: Addition reactions typically yield dihalogenated ethanes.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Nucleophilic substitution reactions yield various substituted butanes.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: Substitution reactions yield methoxy-substituted butanes.
Scientific Research Applications
Chemistry
(E)-1,2-dichloroethene: Used as a monomer in polymerization reactions to produce polyvinyl chloride (PVC) and other polymers.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Utilized as a solvent in organic synthesis due to its high lipophilicity.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: Employed as a reagent in various organic transformations.
Biology and Medicine
(E)-1,2-dichloroethene: Investigated for its potential use in drug delivery systems.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Studied for its biocompatibility and potential use in medical imaging.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: Explored for its antimicrobial properties.
Industry
(E)-1,2-dichloroethene: Used in the production of adhesives and coatings.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Applied as a cleaning agent in the electronics industry.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: Utilized as a solvent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(E)-1,2-dichloroethene: Similar compounds include 1,1-dichloroethene and 1,2-dichloroethane.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Similar compounds include 1,1,2,2,3,3,4,4,4-nonafluorobutane and 1,1,1,2,2,3,3,4,4-nonafluoro-4-ethoxybutane.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: Similar compounds include 1,1,1,2,2,3,3,4,4-nonafluorobutane and 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxypropane.
Uniqueness
(E)-1,2-dichloroethene: Unique due to its ability to undergo polymerization reactions, making it valuable in the production of polymers.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Distinguished by its high lipophilicity and solvent properties.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane:
This detailed article provides a comprehensive overview of the compound “(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane,” covering its synthesis, reactions, applications, mechanisms, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F9O.C5H3F9O.C2H2Cl2/c1-2-16-6(14,15)4(9,10)3(7,8)5(11,12)13;1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;3-1-2-4/h2H2,1H3;1H3;1-2H/b;;2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATDSWDHKNJARU-WXXKFALUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=C/Cl)\Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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